![molecular formula C6H4ClN3 B559663 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 3680-69-1](/img/structure/B559663.png)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Descripción general
Descripción
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position of the pyrimidine ring. This compound is a white crystalline solid, soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO). It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . Its unique structure and reactivity make it valuable in various fields, including organic synthesis and drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form a six-membered bislactam ring. This intermediate undergoes chlorination with phosphorus oxychloride to form a dichloro pyrimidine ring, which is then oxidized to introduce an aldehyde group. The final step involves an SNAr/cyclization reaction with ammonia water, yielding the target compound .
Industrial Production Methods: Industrial production methods focus on optimizing yield and minimizing waste. One patented method involves the condensation of specific intermediates under catalytic conditions, followed by cyclization and elimination reactions to produce this compound with high selectivity and minimal side reactions .
Análisis De Reacciones Químicas
Nucleophilic Aromatic Substitution (NAS)
The 4-chloro group undergoes NAS with various nucleophiles, driven by the electron-withdrawing effect of the pyrimidine ring .
Key Reactions and Conditions:
Mechanistic Notes:
- Acid catalysis (e.g., HCl) enhances reactivity by protonating the pyrimidine ring, increasing electrophilicity at C-4 .
- Competing solvolysis (e.g., ethanol → 4-ethoxy derivative) occurs under high acid concentrations .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization at C-4 and C-7 positions .
Suzuki-Miyaura Coupling
Conditions: Pd(PPh3)4, Na2CO3, DME/H2O, 80°C .
Example:
- Coupling with arylboronic acids yields 4-aryl derivatives (e.g., 4-(4-nitrophenyl)-pyrrolo[2,3-d]pyrimidine) .
Buchwald-Hartwig Amination
Conditions: Pd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C .
Application: Synthesizes kinase inhibitors by introducing aryl/alkyl amines .
Regioselective Functionalization
Regioselectivity is influenced by substituents and reaction conditions:
Key Findings:
- Ortho-substituted anilines (e.g., 2-Cl-C6H4NH2) show reduced reactivity due to steric hindrance .
- N-Alkylation at C-7 proceeds selectively under Mitsunobu conditions (DIAD, PPh3) .
Hydrolysis
Conditions: NaOH (aq.), 70°C → 4-hydroxy-pyrrolo[2,3-d]pyrimidine .
Use: Intermediate for further derivatization .
Halogen Exchange
Conditions: TMSCl, KI, DMF → 4-iodo derivative (precursor for Sonogashira coupling) .
Mechanistic and Kinetic Studies
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. These inhibitors are essential for targeting specific pathways in diseases such as cancer and inflammatory disorders.
Kinase Inhibitors
The compound's structure allows for modifications that enhance its activity against specific kinases. For example, it has been utilized in the development of:
- Tofacitinib: Used for treating rheumatoid arthritis.
- Ruxolitinib: Indicated for myelofibrosis and polycythemia vera.
- Baricitinib: Approved for rheumatoid arthritis treatment.
These drugs leverage the unique properties of this compound to inhibit kinase activity effectively, modulating cellular signaling pathways critical in disease progression .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:
- Certain derivatives have shown efficacy in inhibiting the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Molecular docking studies suggest promising binding affinities to targets like Bcl2, a protein involved in regulating apoptosis .
Antiviral Properties
Recent studies have identified this compound derivatives as potential antiviral agents against flaviviruses such as Zika and dengue viruses. The antiviral activity is attributed to structural features that enhance interaction with viral targets:
- Compounds derived from this scaffold have demonstrated over 90% protection against dengue virus in vitro.
- Ongoing research aims to elucidate the specific molecular mechanisms of action for these compounds .
Anti-inflammatory Applications
The compound has also been investigated for its anti-inflammatory properties. Some derivatives have shown potential in treating inflammatory diseases by modulating inflammatory pathways. This aspect highlights the versatility of this compound beyond oncology and virology .
Summary Table of Applications
Application Area | Specific Uses | Notable Compounds Derived |
---|---|---|
Pharmaceuticals | Kinase inhibitors | Tofacitinib, Ruxolitinib |
Anticancer | Induces apoptosis in cancer cells | Various derivatives |
Antiviral | Inhibitors against Zika and dengue viruses | Compounds exhibiting >90% protection |
Anti-inflammatory | Modulation of inflammatory pathways | Specific derivatives under investigation |
Mecanismo De Acción
The mechanism of action of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine primarily involves its role as a kinase inhibitor. It interferes with the Janus kinase (JAK) - signal transducer and activator of transcription protein (STAT) signaling pathway, which is crucial for cell division, apoptosis, and immune responses . By inhibiting JAK enzymes, this compound can modulate gene expression and cellular functions, making it effective in treating cancer and inflammatory diseases .
Comparación Con Compuestos Similares
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific structure and reactivity. Similar compounds include:
Tofacitinib: A JAK inhibitor used for treating rheumatoid arthritis.
Ruxolitinib: Another JAK inhibitor used for treating myelofibrosis and polycythemia vera.
Baricitinib: Used for treating moderate to severe rheumatoid arthritis.
These compounds share the pyrrolo[2,3-d]pyrimidine core but differ in their specific substitutions and therapeutic applications, highlighting the versatility and potential of this compound in drug discovery .
Actividad Biológica
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a compound that has garnered interest in the pharmaceutical field due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential as a therapeutic agent against cancer, viral infections, and inflammatory diseases.
This compound is characterized by its unique structural features, which facilitate various chemical reactions. It is a white crystalline solid, soluble in organic solvents. The compound is primarily used as an intermediate in the synthesis of kinase inhibitors, which are crucial in the treatment of several diseases, notably cancer .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study synthesized several derivatives that were evaluated for their cytotoxic effects against various cancer cell lines. Notably:
- Compound 5k demonstrated potent inhibitory activity against multiple tyrosine kinases such as EGFR, Her2, VEGFR2, and CDK2.
- The IC50 values for these interactions ranged from 40 to 204 nM, comparable to the established tyrosine kinase inhibitor (TKI) sunitinib (IC50 = 261 nM) .
- Mechanistic studies revealed that compound 5k induced cell cycle arrest and apoptosis in HepG2 cells, marked by increased levels of pro-apoptotic proteins (caspase-3 and Bax) and decreased Bcl-2 activity .
Antiviral Activity
The antiviral potential of this compound derivatives has also been explored. Specific compounds have shown efficacy against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). Key findings include:
- Certain derivatives were identified as promising inhibitors against ZIKV and DENV, although the exact molecular targets remain to be elucidated.
- The structural characteristics of these compounds suggest they could serve as new chemotypes in antiviral drug design .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been documented, indicating its applicability in treating inflammatory diseases. Some derivatives have exhibited the ability to modulate inflammatory pathways, although specific mechanisms require further investigation.
Safety Profile
While this compound has shown low toxicity in preliminary studies, safety considerations are essential. It is classified as toxic if swallowed (H301) and can cause skin irritation (H315) . Proper handling and safety precautions are recommended during its synthesis and application.
Summary of Biological Activities
Activity | Details |
---|---|
Anticancer | Potent inhibitors of multiple tyrosine kinases; significant cytotoxic effects against cancer cells. |
Antiviral | Effective against ZIKV and DENV; potential for new antiviral drug development. |
Anti-inflammatory | Modulation of inflammatory pathways; details on specific mechanisms are still under research. |
Safety | Toxic if ingested; causes skin irritation; safety precautions necessary during handling. |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives?
The primary method involves acid-mediated nucleophilic substitution of the 4-chloro group with amines. A typical procedure includes:
- Dissolving this compound (1.3 mmol) and amines (3 equiv.) in isopropanol with catalytic HCl.
- Refluxing for 12–48 hours, followed by workup (e.g., concentration, extraction with CHCl₃, recrystallization from methanol). Yields vary (16–94%) depending on amine reactivity and reaction time .
Q. How is ¹H NMR spectroscopy utilized to confirm the structure of synthesized derivatives?
Key spectral features include:
- A broad singlet at ~11.7 ppm for the NH proton in the pyrrole ring.
- A singlet at 8.2–8.3 ppm for H-2.
- Doublets/doublets of doublets at 6.5–7.3 ppm for H-5 and H-5.
- Aromatic protons from substituents (e.g., Ar–H at 7.0–7.9 ppm). Deuterium exchange experiments can resolve overlapping signals for NH groups .
Q. What purification techniques are effective for isolating this compound derivatives?
Common methods include:
- Recrystallization from methanol or methanol/chloroform mixtures.
- Column chromatography using silica gel and eluents like CHCl₃/MeOH (10:1).
- Precipitation by adjusting pH with NH₄OH after reaction completion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in nucleophilic substitution reactions?
Key variables include:
- Reaction time : Extending reflux duration (e.g., 48 hours) improves yields for less reactive amines.
- Solvent choice : Isopropanol balances solubility and reactivity; alternative solvents (e.g., DMF) may require higher temperatures.
- Acid catalyst : HCl concentration (3 drops) ensures protonation of the pyrimidine ring for efficient substitution .
Q. What strategies address conflicting spectroscopic data when characterizing novel derivatives?
- Deuterium exchange : Differentiates NH protons from aromatic signals.
- 2D NMR (COSY, HSQC) : Resolves overlapping peaks and assigns H/C correlations.
- HRMS validation : Confirms molecular formulas (e.g., C₁₂H₁₀FN₄ derivatives show m/z 229.0884 [M+H]⁺) .
Q. How does substituent electronic effects influence reactivity in Suzuki coupling reactions?
Electron-withdrawing groups (e.g., Cl, CF₃) on aryl boronic acids enhance coupling efficiency by stabilizing the transition state. For example, 5-bromo derivatives undergo Suzuki coupling at 80°C with Pd(PPh₃)₄ as a catalyst, yielding biaryl products for kinase inhibitor development .
Q. What are the challenges in scaling up multi-step syntheses of 5-substituted derivatives (e.g., 5-ethyl or 5-iodo)?
- Intermediate stability : Dimethoxyethyl intermediates require anhydrous conditions to prevent hydrolysis.
- Chlorination control : POCl₃ must be freshly distilled to avoid side reactions.
- Large-scale purification : Continuous flow reactors improve consistency in industrial settings .
Q. Data Contradiction Analysis
Q. Why do yields vary widely (16–94%) in nucleophilic substitution reactions?
Factors include:
- Amine nucleophilicity : Electron-rich aromatic amines (e.g., 4-fluoroaniline) yield 29–54%, while aliphatic amines show lower reactivity.
- Steric hindrance : Bulky substituents (e.g., 2,5-dimethoxybenzyl) reduce yields to 16–37%.
- Workup methods : Precipitation (for polar amines) vs. extraction (for hydrophobic amines) impacts recovery .
Q. How can discrepancies in kinase inhibition data between analogs be rationalized?
- Substituent positioning : 5-Ethyl groups enhance hydrophobic interactions with kinase active sites (e.g., EGFR), while 5-iodo derivatives improve steric complementarity.
- Electronic effects : Electron-withdrawing groups (e.g., 4-Cl on aryl amines) increase binding affinity by stabilizing charge-transfer interactions .
Q. Methodological Tables
Table 1. Key Synthetic Conditions and Yields for Selected Derivatives
Derivative | Amine | Reaction Time (h) | Yield (%) | Reference |
---|---|---|---|---|
1 | Aniline | 12 | 37 | |
2 | 4-Fluoroaniline | 12 | 29 | |
16 | Cyclohexylamine | 48 | 94 | |
31 | 2-Phenylethylamine | 4 | 33 |
Table 2. ¹H NMR Chemical Shifts for Core Structure
Proton | δ (ppm) | Assignment |
---|---|---|
NH-7 | 11.7 (br s) | Pyrrole NH |
H-2 | 8.2–8.3 (s) | Pyrimidine C-H |
H-5 | 6.5–6.8 (d) | Pyrrole C-H |
H-6 | 7.2–7.3 (d) | Pyrrole C-H |
Propiedades
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTCCCTWWAUJRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190280 | |
Record name | 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3680-69-1 | |
Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3680-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3680-69-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1H-pyrrolo[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.381 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7H-PYRROLO(2,3-D)PYRIMIDINE, 4-CHLORO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VV5MK5RX3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.